1-(4-acetyl-1,2,5-trimethyl-1H-pyrrol-3-yl)ethan-1-one
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Overview
Description
1-(4-acetyl-1,2,5-trimethyl-1H-pyrrol-3-yl)ethan-1-one is a chemical compound with the molecular formula C11H15NO2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-acetyl-1,2,5-trimethyl-1H-pyrrol-3-yl)ethan-1-one typically involves the acetylation of a pyrrole derivative. One common method is the reaction of 1,2,5-trimethylpyrrole with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(4-acetyl-1,2,5-trimethyl-1H-pyrrol-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
1-(4-acetyl-1,2,5-trimethyl-1H-pyrrol-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-acetyl-1,2,5-trimethyl-1H-pyrrol-3-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The presence of the acetyl group and the pyrrole ring can facilitate binding to specific molecular targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-acetyl-1-methyl-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one: A structurally similar compound with different substituents on the pyrrole ring.
2-acetylpyrrole: A simpler pyrrole derivative with an acetyl group at the 2-position.
Uniqueness
1-(4-acetyl-1,2,5-trimethyl-1H-pyrrol-3-yl)ethan-1-one is unique due to the presence of three methyl groups on the pyrrole ring, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
1-(4-acetyl-1,2,5-trimethylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C11H15NO2/c1-6-10(8(3)13)11(9(4)14)7(2)12(6)5/h1-5H3 |
InChI Key |
GFSFNFOZTKTTEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1C)C)C(=O)C)C(=O)C |
Origin of Product |
United States |
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